

Comparative metabolic profiling of dicarboxylic acids in disease states

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Compound of Interest

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Dicarboxylic Acids in Disease: A Comparative Metabolic Profiling Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of dicarboxylic acid (DCA) metabolism in various disease states, offering insights into their potential as biomarkers and therapeutic targets. We present quantitative data, detailed experimental protocols, and visual representations of the key metabolic and signaling pathways involved.

Introduction to Dicarboxylic Acids

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. They are intermediates in several metabolic pathways, including fatty acid oxidation and the citric acid cycle. Under normal physiological conditions, DCAs are present at low concentrations. However, in certain disease states, their metabolism can be significantly altered, leading to their accumulation in tissues and biological fluids. This dysregulation can be a consequence of enzymatic defects, mitochondrial dysfunction, or increased oxidative stress, and may contribute to the pathophysiology of various diseases.

Comparative Analysis of Dicarboxylic Acid Levels in Disease

The following table summarizes the changes in the concentration of various dicarboxylic acids in three major disease states compared to healthy controls. The data is compiled from multiple metabolomic studies and presented as mean concentrations with standard deviations.

Dicarboxylic Acid	Disease State	Patient Concentration ($\mu\text{mol/L}$)	Healthy Control Concentration ($\mu\text{mol/L}$)	Tissue/Fluid
Succinic Acid	Type 2 Diabetes	25.3 ± 8.7	15.1 ± 4.5	Urine
Prostate Cancer	4.5 ± 1.5 (Tumor Tissue)	1.2 ± 0.4 (Normal Tissue)		Tissue (nmol/g)
Adipic Acid	Type 2 Diabetes	12.8 ± 5.2	6.4 ± 2.1	Urine
Suberic Acid	Type 2 Diabetes	8.9 ± 3.5	4.1 ± 1.8	Urine
Sebacic Acid	Type 2 Diabetes	5.6 ± 2.4	2.5 ± 1.1	Urine
C4+C5 DCAs	Pre-symptomatic Alzheimer's	Lower in AD group	Higher in Control group	Plasma
C7-C9 DCAs	Pre-symptomatic Alzheimer's	Higher in AD group	Lower in Control group	Plasma
C14-C22 DCAs	Pre-symptomatic Alzheimer's	Higher in AD group	Lower in Control group	Plasma
Propionate	Coronary Artery Disease	5.75 (4.1-7.6) (Median, IQR)	6.53 (4.6-8.6) (Median, IQR)	Plasma

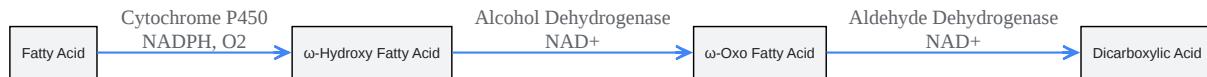
Note: Data for Alzheimer's disease is presented qualitatively as the source provided relative changes. Propionate is a short-chain fatty acid, not a dicarboxylic acid, but is included for its relevance in cardiovascular disease.

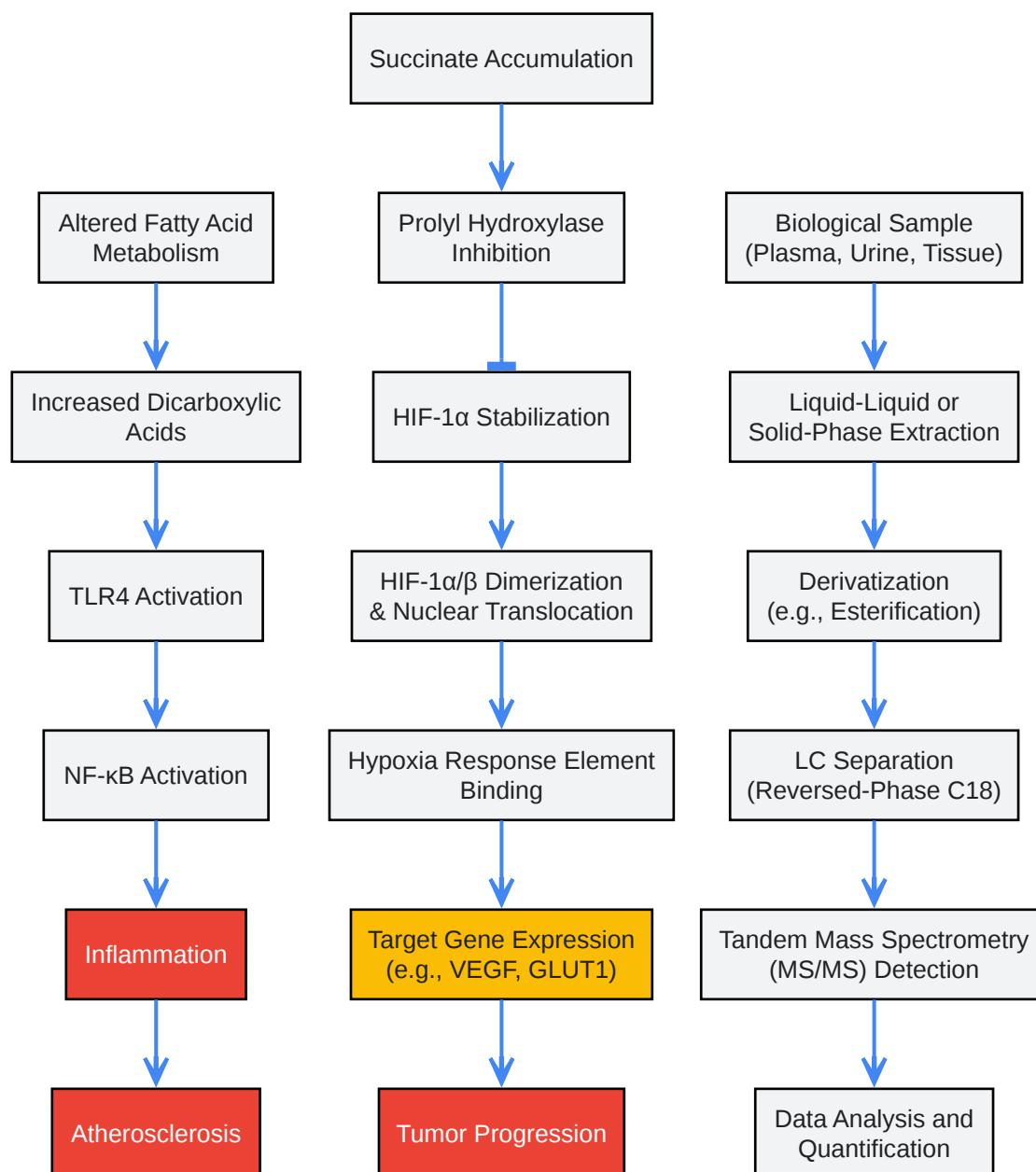
Key Metabolic Pathways of Dicarboxylic Acids

Dicarboxylic acids are primarily formed through the ω -oxidation of fatty acids, an alternative pathway to the more common β -oxidation. Once formed, DCAs are catabolized, mainly in peroxisomes, via β -oxidation.

ω-Oxidation of Fatty Acids

This pathway is active in the endoplasmic reticulum and involves the oxidation of the terminal methyl group (ω-carbon) of a fatty acid.





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